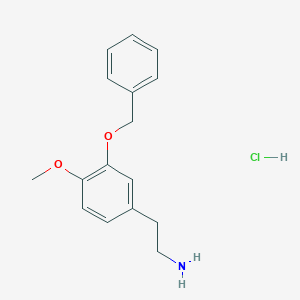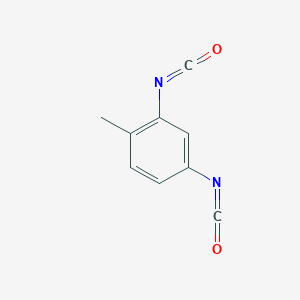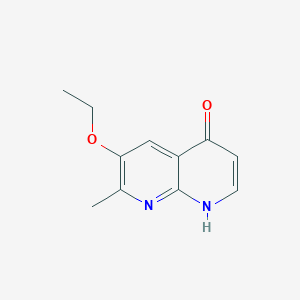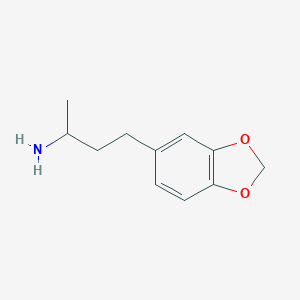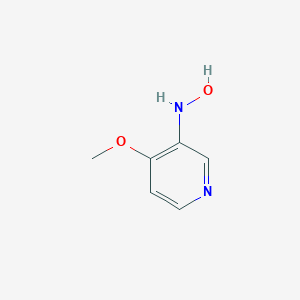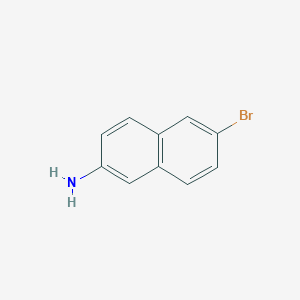
2-Amino-6-bromonaphthalene
Overview
Description
Bacterial Degradation of Amino- and Hydroxynaphthalene Derivatives
A study on the degradation of 6-aminonaphthalene-2-sulfonic acid (6A2NS) by a mixed bacterial community isolated from river Elbe water revealed the mutualistic interaction between two Pseudomonas strains. Strain BN6 was capable of converting 6A2NS into 5-aminosalicylate (5AS) through regioselective attack, although it resulted in the accumulation of black polymers. Another strain, BN9, could completely degrade 5AS. Strain BN6, after adaptation, was also able to convert other naphthalene-2-sulfonates with various substituents, indicating a potential for bioremediation of similar xenobiotic compounds .
Enzymatic Ring Cleavage of Aromatic Compounds
Pseudomonas pseudoalcaligenes JS45 contains an enzyme, 2-aminophenol 1,6-dioxygenase, which uniquely cleaves 2-aminophenol to 2-aminomuconic acid semialdehyde. This enzyme, with a subunit structure of alpha2beta2, requires ferrous iron as a cofactor and has a specific substrate range that includes catechol and various amino-cresols but not other common substrates for ring cleavage dioxygenases. This specificity suggests a unique pathway for the degradation of aromatic compounds .
Spectroscopic Analysis and Potential Anti-Cancer Properties of Bromo-Methoxynaphthalene
The vibrational, electronic, and charge transfer properties of 2-bromo-6-methoxynaphthalene (2BMN) were studied using DFT methods. The molecule's stability was indicated by an energy gap of 4.208 eV. Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui calculations identified reactive sites, while NBO calculations provided insights into electron density delocalization. Molecular docking studies suggested anti-cancer activities, with the compound's low binding energy indicating potential for drug development .
Group 6 Tetracarbonyl Complexes with Aminonaphthalene Ligands
A series of group 6 carbonyl complexes with N-[(2-pyridyl)methyliden]-α (or β)-aminonaphthalene ligands were synthesized and characterized. These complexes exhibited room temperature emission spectra with quantum yields between 0.4 and 0.5 and showed negative solvatochromism. Electrochemical studies revealed metal-centered oxidation and ligand reductions, suggesting interesting optical and redox properties for potential applications .
Synthesis and Properties of Core-Substituted Naphthalene Diimide Dyes
The synthesis of 2,6-dichloronaphthalene dianhydride and its subsequent imidization with amines led to a series of monoamino- and diamino-substituted naphthalene diimides. These compounds showed bathochromic shifts in absorption maxima and, in some cases, high fluorescence quantum yields. The study of their optical and electrochemical properties revealed that these amino-functionalized naphthalene diimides could have significant applications in materials science .
Scientific Research Applications
DNA-Binding Fluorophore Derivatives
- Synthesis for Bioimaging : Kingsbury et al. (2019) reported a practical synthesis of 2-Amino-6-bromonaphthalenes, demonstrating their use in modifying the chromophore core of DANPY, a biocompatible dye used for staining cellular targets and applications in DNA-based biophotonics (Kingsbury et al., 2019).
Colorimetric Sensor Development
- Cysteine Detection in Water Solution : Shang et al. (2016) developed a colorimetric sensor using 2-bromonaphthalene-1,4-dione for detecting Cysteine in water solutions, demonstrating selectivity and sensitivity without interference from other amino acids (Shang et al., 2016).
Detection of Heavy Metal Ions
- Selective Detection of Hg2+ and Ni2+ Ions : Aggrwal et al. (2021) discussed how 2-amino-3-bromonaphthalene-1,4-dione can effectively and selectively detect Hg and Ni ions, proposing a potential mechanism of action (Aggrwal et al., 2021).
Biological and Chemical Research
- Antimicrobial Studies : Mayekar et al. (2010) synthesized new 1,3,4-oxadiazole derivatives containing 6-bromonaphthalene moiety, which displayed good antimicrobial activity (Mayekar et al., 2010).
- Fluorescent Sensor Development : Yadav and Singh (2018) designed and characterized compounds for selective recognition of aluminum ions, applicable for bacterial cell imaging and logic gate applications (Yadav & Singh, 2018).
Material Science and Organic Synthesis
- Synthesis of Substituted Benzoquinazolinones : Nowak et al. (2015) and (2014) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones using bromobenzoquinazolinones, highlighting their potential in organic synthesis and material science (Nowak et al., 2015), (Nowak et al., 2014).
Environmental Science
- Study of Brominated Hydrocarbons in Incinerators : Evans and Dellinger (2003, 2005) studied the pyrolysis and oxidation of 2-bromophenol, a model brominated hydrocarbon, to understand the formation of brominated dioxins and other hazardous combustion byproducts in waste incinerators (Evans & Dellinger, 2003), (Evans & Dellinger, 2005).
Safety and Hazards
When handling 2-Amino-6-bromonaphthalene, it’s important to avoid dust formation, breathing in mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Future Directions
Mechanism of Action
Target of Action
It is known to be a key intermediate in the synthesis ofDasabuvir , an antiviral medication used to treat hepatitis C . It can also be used in the production of liquid crystal active components .
Mode of Action
In the context of its use in the synthesis of dasabuvir, it likely contributes to the inhibition of the ns5b rna-dependent rna polymerase, an essential protein for the replication of the hepatitis c virus .
Biochemical Pathways
As a precursor in the synthesis of dasabuvir, it indirectly affects the viral replication pathway of the hepatitis c virus .
Result of Action
In the context of its role in the synthesis of dasabuvir, it contributes to the overall antiviral effect against the hepatitis c virus .
Action Environment
It is generally recommended to store the compound in a dark place, sealed, and at room temperature .
properties
IUPAC Name |
6-bromonaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLKHAWYJFEPDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60324774 | |
| Record name | 2-Amino-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7499-66-3 | |
| Record name | 7499-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407685 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-6-bromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60324774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-6-bromonaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-amino-6-bromonaphthalene in the context of the research?
A1: this compound serves as a key building block for synthesizing diverse DANPY (Dialkylaminonaphthylpyridinium) derivatives []. These derivatives are valuable fluorescent probes used for staining various cellular targets, including DNA.
Q2: How is this compound synthesized in this research?
A2: The researchers employed the Bucherer reaction to synthesize this compound []. This method involves reacting commercially available 2-naphthol with a secondary amine under specific conditions, offering a simple and efficient route to diverse this compound derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


